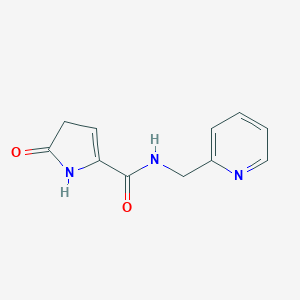

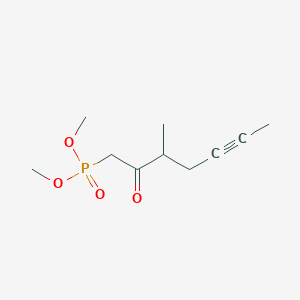

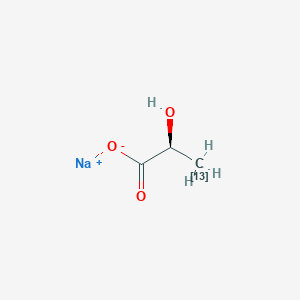

![molecular formula C12H7F3O3 B052505 5-[2-(トリフルオロメチル)フェニル]-2-フロイル酸 CAS No. 92973-24-5](/img/structure/B52505.png)

5-[2-(トリフルオロメチル)フェニル]-2-フロイル酸

説明

Synthesis Analysis

The synthesis of related furoic acid derivatives often involves catalytic methods or multi-step chemical reactions. For instance, the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid involves bromination, esterification, carbonylation, and hydrolysis steps, highlighting the complexity and efficiency of such synthetic routes (Zhang et al., 2017).

Molecular Structure Analysis

The structural analysis of furoic acid derivatives and related compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and stereochemistry, which are essential for their applications in material science and organic synthesis.

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, including halolactonization, hydroxylation, and carbonylation, to yield structurally diverse compounds with unique properties. For example, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones illustrates the chemical versatility of furoic acid-related structures (Ma, Wu, & Shi, 2004).

科学的研究の応用

抗菌活性

この化合物は、有望な抗菌活性を示しています。 それは構造と特性の観点から合成され、特徴付けられています 。 電子求引性置換基の存在は、その類似体と比較して酸性の著しい上昇をもたらします 。 この化合物は、アスペルギルス・ニガーに対する活性の高い活性と、大腸菌および枯草菌などの細菌に対する活性の高い活性を示しています 。 枯草菌の場合、決定された最小発育阻止濃度(MIC)値は、AN2690(タボロロール)の値よりも低くなっています 。

抗真菌活性

この化合物は、潜在的な抗真菌活性を有しています。 ベンゾキサボロールの抗真菌作用の可能なメカニズムを考慮すると、それは微生物の細胞質ロイシルtRNAシンテターゼ(LeuRS)をブロックするため、酵素の活性部位とのドッキング研究が行われました 。 それは、最近承認されたベンゾキサボロール系抗真菌薬(AN2690、タボロロール、ケリディン)と同様に、環状異性体がカンジダ・アルビカンスLeuRSの結合ポケットに結合する可能性を示しました 。

創薬

トリフルオロメチル基は、多くのFDA承認薬に共通の特徴です 。 このグループは、医薬品開発に大きな影響を与え、米国食品医薬品局(FDA)によって承認されたベストセラー医薬品分子の50%以上を占めています 。 したがって、「5-[2-(トリフルオロメチル)フェニル]-2-フロイル酸」は、新規医薬品の開発に潜在的に使用できます。

新規化合物の合成

この化合物は、新規化合物の合成に使用できます。 たとえば、それは5-トリフルオロメチル-2-ホルミルフェニルボロン酸の合成に使用されています 。

構造研究

生化学分析

Biochemical Properties

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with methionine aminopeptidase, an enzyme found in Escherichia coli . This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to alterations in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cellular proteins can lead to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds . The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, it may affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. This distribution pattern is crucial for understanding its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

特性

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPNRBZMRINMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349440 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92973-24-5 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

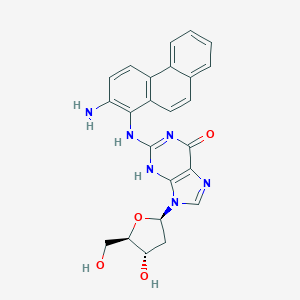

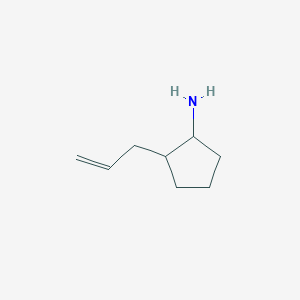

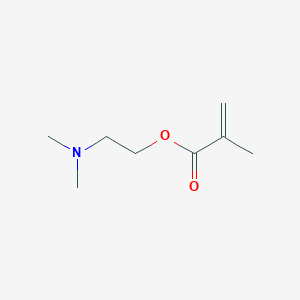

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)

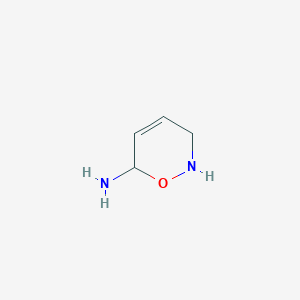

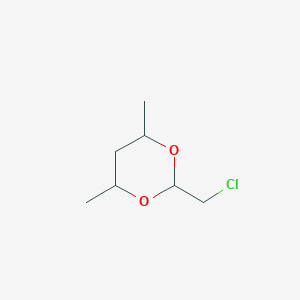

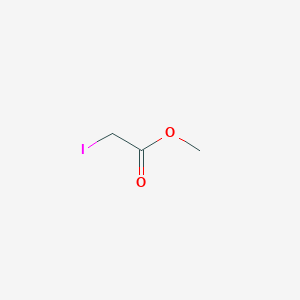

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

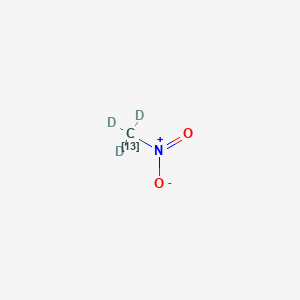

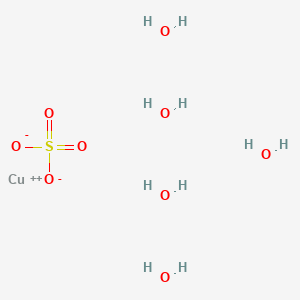

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)